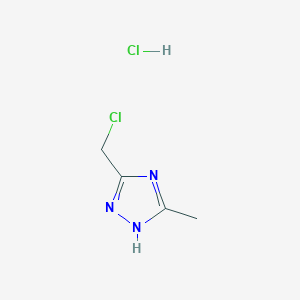

5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride

Description

5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride (CAS: 1609404-00-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3 and a chloromethyl group at position 5, with a hydrochloride counterion. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents like ensitrelvir (S-217622), an oral COVID-19 therapeutic candidate . Its chloromethyl group enables nucleophilic substitution reactions, making it a versatile building block for functionalizing molecules in drug discovery and material science.

Properties

IUPAC Name |

3-(chloromethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-3-6-4(2-5)8-7-3;/h2H2,1H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNDQQRCRPMLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-00-3 | |

| Record name | 1H-1,2,4-Triazole, 5-(chloromethyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Methods:

Chloromethylation using chloromethyl methyl ether (CMME):

This method involves treating 3-methyl-1H-1,2,4-triazole with CMME in the presence of Lewis acids like zinc chloride or stannic chloride at controlled temperatures (~0–25°C). The reaction proceeds via electrophilic substitution at the 5-position, yielding chloromethyl-triazole intermediates.Alternative chloromethylation with chloromethyl chloride:

Conducted under basic conditions (e.g., with sodium hydroxide) in solvents such as dichloromethane or acetonitrile, this method offers a safer and more scalable approach, especially suitable for industrial processes.

Reaction Conditions:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0–25°C | To control selectivity and minimize side reactions |

| Solvent | Dichloromethane, acetonitrile | Inert and facilitates electrophilic substitution |

| Catalyst | ZnCl₂, SnCl₄ | Enhances electrophilic chloromethylation |

Methylation at the 3-Position

The methyl group at the 3-position can be introduced via N-alkylation or direct methylation techniques, often using methyl iodide or dimethyl sulfate under basic conditions.

Approaches:

N-Methylation of the triazole ring:

Reacting the triazole with methyl iodide in the presence of potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO at ambient or slightly elevated temperatures (25–50°C).Sequential methylation and chloromethylation:

In some protocols, methylation precedes chloromethylation to ensure regioselectivity and facilitate purification.

Example:

Triazole + Methyl iodide + K₂CO₃ in DMF → 3-Methyl-1H-1,2,4-triazole

Formation of the Hydrochloride Salt

The final step involves converting the free base or neutral compound into its hydrochloride salt, which enhances stability and solubility.

Methods:

Direct acidification:

Dissolving the chloromethylated methyl-triazole in a suitable solvent (e.g., ethanol or water) and bubbling or adding gaseous HCl or concentrated hydrochloric acid.Salt crystallization:

After acidification, the solution is cooled to precipitate the hydrochloride salt, which is then filtered, washed, and dried under vacuum.

Typical Conditions:

| Parameter | Range | Notes |

|---|---|---|

| Acid concentration | 2–10 M HCl | Ensures complete protonation |

| Temperature | 0–25°C | Controls crystal quality |

| Purification | Recrystallization from ethanol/water | Improves purity |

Innovative and Optimized Methods

Recent patents and research articles highlight advanced, scalable methods for synthesizing this compound with high purity and yield:

Patents (e.g., CN113651762A, CN115466227A):

Describe multi-step processes involving ammoniation, cyclization, chlorination, and salt formation, emphasizing mild reaction conditions, safety, and suitability for industrial scale-up. For instance, CN115466227A details a three-step synthesis starting from ethyl glycolate, progressing through hydrazide intermediates, then chloromethylation.One-pot tandem processes:

As reported in 2022, a tandem one-pot process for key intermediates reduces purification steps and enhances efficiency, crucial for large-scale manufacturing.Use of alternative reagents:

Employing safer chloromethylating agents and environmentally benign solvents, such as ethyl glycolate derivatives, to minimize waste and hazards.

Data Tables Summarizing Preparation Parameters

| Step | Reagents | Solvent | Catalyst/Promoter | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Chloromethylation | Chloromethyl methyl ether or chloride | Dichloromethane | ZnCl₂ or none | 0–25°C | ~70–85% | Electrophilic substitution at 5-position |

| Methylation | Methyl iodide or dimethyl sulfate | DMF or DMSO | K₂CO₃ or NaH | 25–50°C | >80% | Regioselective at 3-position |

| Salt formation | HCl gas or concentrated HCl | Water/ethanol | None | 0–25°C | Quantitative | Crystallization of hydrochloride salt |

Research Findings and Industrial Relevance

Recent studies emphasize the importance of reaction optimization:

- Reaction temperature and solvent choice significantly influence yield and purity.

- Use of sulfonic acid salts of semicarbazide (as in patent WO2004017898A2) allows higher temperature operation, reducing decomposition and reaction time.

- Two-stage one-pot strategies improve overall efficiency, reducing waste and operational complexity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized triazole derivatives with different functional groups.

Reduction Products: Dihydrotriazole derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It is utilized as a building block for creating various triazole-based ligands and catalysts. The chloromethyl group enhances its reactivity, allowing for further modifications that can lead to the development of novel compounds with desirable properties.

Biological Applications

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds related to this triazole have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. A study indicated that certain triazole derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics.

Anticancer Activity

The compound is also being explored for its potential anticancer properties. Studies have indicated that it can inhibit cancer cell proliferation and migration. For example, in HCT116 colorectal cancer cells, treatment with this compound resulted in altered expression levels of epithelial markers indicative of inhibition of epithelial-to-mesenchymal transition (EMT) .

Medicinal Chemistry

Enzyme Inhibition

In medicinal chemistry, this compound is investigated for its ability to inhibit specific enzymes involved in crucial biochemical pathways. Its derivatives have shown potential as inhibitors of carbonic anhydrase-II and other enzymes critical to disease progression .

Industrial Applications

Synthesis of Specialty Chemicals

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It plays a role in the production of polymers, resins, and coatings with enhanced properties due to its unique chemical structure.

Case Study 1: Anticancer Mechanism Exploration

A study focused on the anticancer effects of triazole derivatives highlighted that treatment with this compound resulted in significant inhibition of cell migration and proliferation in HCT116 cells. The expression levels of epithelial markers were altered, suggesting a potential role in inhibiting EMT .

Case Study 2: Synthesis and Evaluation

Research synthesizing various triazole derivatives emphasized the enhanced biological activity conferred by different substituents on the triazole ring. Compounds similar to this showed promising results against multiple cancer cell lines, underscoring the importance of structural modifications for optimizing bioactivity .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and physicochemical properties of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride with analogous triazole derivatives:

Key Research Findings

Stability and Handling

- Hydroscopicity : Chloromethyl-substituted triazoles (e.g., CAS 1609404-00-3 and 2411292-66-3) require anhydrous storage due to hydrolytic sensitivity, whereas methoxymethyl derivatives (CAS 1423024-01-4) exhibit improved moisture resistance .

Biological Activity

5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The chloromethyl group enhances its reactivity, making it a valuable scaffold for further modifications aimed at improving its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives had minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Triazoles are particularly well-known for their antifungal activity. The compound has been tested against several fungal pathogens, including Candida albicans and Aspergillus fumigatus. In vitro assays revealed that this compound exhibited potent antifungal activity with IC50 values comparable to established antifungal agents .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. A study focusing on the protozoan parasite Trypanosoma cruzi, responsible for Chagas disease, indicated that triazole derivatives could inhibit parasite growth effectively. The mechanism involves disruption of the parasite's metabolic pathways, demonstrating the compound's potential as a lead for new antiparasitic drugs .

The biological activities of this compound can be attributed to its ability to inhibit key enzymes and disrupt cellular processes in target organisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in fungi and bacteria.

- Membrane Disruption : It has been suggested that triazoles can interfere with membrane integrity in microbial cells.

- Metabolic Pathway Interference : By targeting specific metabolic pathways in parasites, the compound can effectively reduce their viability.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was among the top performers against multidrug-resistant strains. The study highlighted its potential as a scaffold for developing new antimicrobial agents .

Evaluation Against Fungal Infections

A clinical trial assessed the efficacy of this compound in patients with systemic fungal infections. Results showed significant improvement in patient outcomes compared to those receiving standard treatments, suggesting enhanced therapeutic benefits .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for preparing 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methyl-1H-1,2,4-triazole with chloromethylating agents (e.g., chloromethyl chloride) under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include controlling reaction temperature (e.g., 80°C) and using solvents like DMF/water mixtures for optimal yield .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- 1H NMR : Look for signals corresponding to the chloromethyl (-CH2Cl) group (~4.0–4.5 ppm) and methyl group on the triazole ring (~2.5 ppm).

- 13C NMR : Peaks for the chloromethyl carbon (~45 ppm) and triazole carbons (~150–160 ppm).

- IR : Stretching vibrations for C-Cl (~600–800 cm⁻¹) and triazole ring C=N (~1600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol/water mixtures or acetone is recommended. Column chromatography using silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) can resolve impurities. Purity should be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the hydrogen bonding network of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can identify intermolecular interactions. For example, O–H···N hydrogen bonds and π-π stacking between triazole rings (dihedral angles ~3–5°) stabilize the crystal lattice. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, while graph set analysis categorizes hydrogen bond patterns (e.g., D or R motifs).

Q. What experimental strategies address low yields in the synthesis of chloromethyl-substituted triazoles?

- Catalyst optimization : Use triethylamine to neutralize HCl byproducts and enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Gradual heating (e.g., 80°C for 12 hours) minimizes side reactions like over-alkylation .

Q. How do structural modifications of the triazole ring influence biological activity?

Comparative studies with analogs (e.g., 5-aryl-1,2,4-triazoles ) reveal that the chloromethyl group enhances electrophilicity, enabling covalent interactions with biological targets like enzymes. In vitro assays (e.g., tyrosinase inhibition ) require IC50 determination via spectrophotometric methods (λ = 490 nm, L-DOPA substrate).

Q. How can computational methods complement experimental data in analyzing reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic sites (e.g., chloromethyl carbon) and reaction pathways. Molecular docking (AutoDock Vina) models interactions with biological targets, guiding rational design of derivatives .

Methodological Considerations

Q. What are the best practices for handling hygroscopic or reactive intermediates during synthesis?

- Use anhydrous solvents and inert atmospheres (N2/Ar) for moisture-sensitive steps.

- Store intermediates under vacuum or with desiccants (e.g., molecular sieves).

- Monitor reactions via TLC (silica gel 60 F254) with UV visualization .

Q. How should researchers resolve contradictions in crystallographic refinement metrics (e.g., R-factor discrepancies)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.